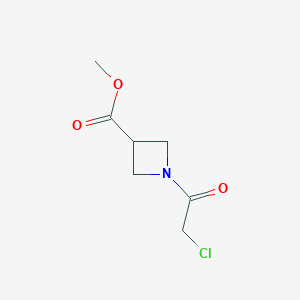
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: Employed in the synthesis of complex heterocyclic compounds.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring and the electrophilic chloroacetyl group. The compound can interact with nucleophiles, leading to ring-opening or substitution reactions. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl azetidine-3-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- Azetidine-2-carboxylic acid
Uniqueness
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific functionalization is required.
Propriétés
Formule moléculaire |
C7H10ClNO3 |
|---|---|
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
methyl 1-(2-chloroacetyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c1-12-7(11)5-3-9(4-5)6(10)2-8/h5H,2-4H2,1H3 |
Clé InChI |
FNQCVNIBPQETPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CN(C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


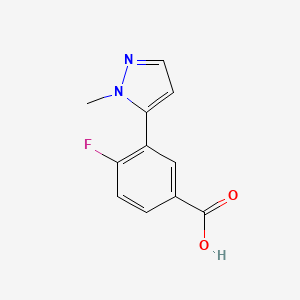
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)


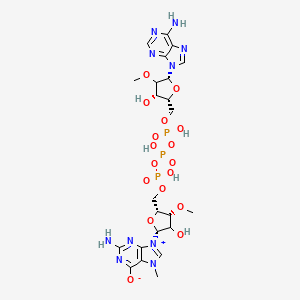

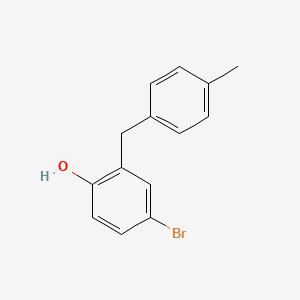
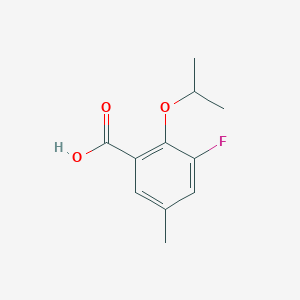
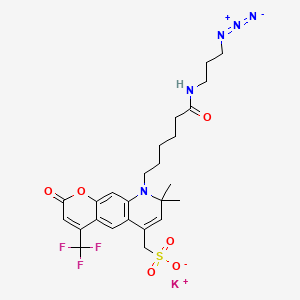
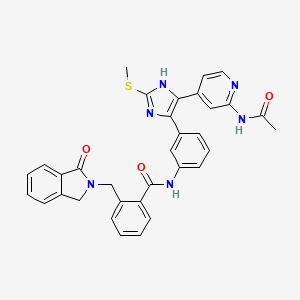
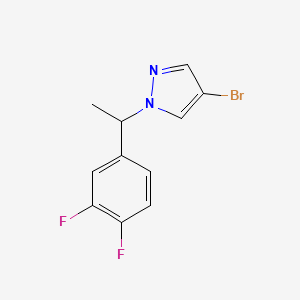
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)


